molecular formula C12H18N4O3 B2997566 ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate CAS No. 320420-03-9

ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate

Cat. No.: B2997566
CAS No.: 320420-03-9
M. Wt: 266.301
InChI Key: OEJRVXYNRJTJSB-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate is a synthetic carbamate derivative featuring a cyano group, a piperidinoamino substituent, and an acryloyl backbone. Its structure combines electron-withdrawing (cyano) and electron-donating (piperidinoamino) groups, creating a "push-pull" olefin system that influences its chemical reactivity and stability.

Properties

IUPAC Name

ethyl N-[(Z)-2-cyano-3-(piperidin-1-ylamino)prop-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-2-19-12(18)15-11(17)10(8-13)9-14-16-6-4-3-5-7-16/h9,14H,2-7H2,1H3,(H,15,17,18)/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJRVXYNRJTJSB-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNN1CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C\NN1CCCCC1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate typically involves the reaction of ethyl cyanoacetate with piperidine and acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or acryloyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites or modulate biological pathways, leading to specific biochemical effects. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity

highlights 12 acrylonitrile derivatives with substituted coumarin and heterocyclic moieties. Two compounds, 4i and 4l, exhibited potent activity against multi-resistant organisms (MIC: 4–6 μM/mL). These share structural similarities with ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate, particularly the cyanoacryloyl backbone and nitrogen-containing substituents (e.g., piperidine in 4b). However, the presence of a coumarin ring in 4i and 4l enhances π-π stacking interactions with bacterial targets, a feature absent in the target compound .

Table 1: Key Antimicrobial Analogues

Compound ID Substituent MIC (μM/mL) Target Organisms
4i 2-(2-Methoxy-phenoxy)-ethyl 4–6 Multi-resistant strains
4l 2,5-Dihydro-thiazol-2-yl 4–6 Multi-resistant strains
Target Compound Piperidinoamino N/A N/A

Isomer Stability and Hydrogen Bonding

, and 11 reveal that ethyl carbamate derivatives with cyano and amino groups preferentially adopt the Z-isomer due to hydrogen bonding and steric effects. For example:

  • Z-3 (a close analog) is stabilized by an intramolecular hydrogen bond (7.19 kcal/mol), outweighing resonance stabilization (1.79 kcal/mol) and steric hindrance (2.17 kcal/mol) .
  • In contrast, E-isomers of simpler carbamates (e.g., ethyl 2-cyano-3-ethoxyacrylate) are more stable due to resonance effects (1.47 kcal/mol) .

The piperidinoamino group in the target compound likely enhances Z-isomer stability via similar hydrogen bonding, a critical distinction from non-amino-substituted analogs.

Table 2: Isomer Stability Factors

Compound Stabilizing Factor Energy Contribution (kcal/mol)
Z-3 Hydrogen Bonding +7.19
E-3 Resonance Stabilization +1.79
E-1 Steric Hindrance -2.28

Antioxidant and Anti-inflammatory Potential

describes ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene carboxylates with notable antioxidant (IC₅₀: 12–18 μM) and anti-inflammatory (ED₅₀: 80–120 mg/kg) activities. The target compound’s piperidinoamino group could enhance solubility and bioavailability compared to phenyl-substituted analogs, though direct comparisons are lacking .

Biological Activity

Ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a carbamate group, which is known for facilitating interactions with biological targets, and a cyano group that may influence its reactivity and pharmacological properties. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₄O₂, with a molecular weight of approximately 234.26 g/mol. The presence of functional groups such as the cyano and carbamate moieties suggests potential for diverse biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates several promising areas:

  • Antimicrobial Activity : Compounds with similar structural features have shown significant antimicrobial properties, suggesting that this compound may also exhibit activity against various pathogens.
  • Enzyme Inhibition : The carbamate group can participate in enzyme inhibition mechanisms, potentially affecting metabolic pathways in target organisms.
  • Cytotoxicity : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.

Comparative Analysis with Similar Compounds

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamateC₁₁H₁₄N₄O₂Contains an acetyl group; potential for enhanced lipophilicity
Ethyl N-[2-benzoyl-3-(piperidinoamino)acryloyl]carbamateC₁₃H₁₅N₄O₂Benzoyl group may enhance lipophilicity and bioavailability
Ethyl N-[2-hydroxy-3-(piperidinoamino)acryloyl]carbamateC₁₁H₁₅N₄O₃Hydroxyl group may increase solubility and alter pharmacodynamics

The mechanism of action for this compound likely involves:

  • Hydrogen Bonding : The carbamate group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Electrophilic Interactions : The cyano group may act as an electrophile, allowing the compound to interact with nucleophilic sites in proteins or nucleic acids.
  • Inhibition of Enzymatic Activity : By mimicking substrate structures, this compound could inhibit key enzymes involved in metabolic pathways.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related compounds have demonstrated significant biological activities:

  • Study on Anticancer Properties : A derivative with a similar structure showed promise in inhibiting tumor cell proliferation in vitro, suggesting that modifications to the piperidine moiety enhance cytotoxicity against specific cancer types.
  • Antimicrobial Testing : Compounds within the same chemical class were evaluated against bacterial strains, revealing effective inhibition at low concentrations, indicating potential for development as antimicrobial agents.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate with high purity?

  • Answer : A stepwise synthesis approach is typically employed, starting with the formation of the acryloyl backbone via condensation reactions. For example, cyano groups and piperidinoamino substituents can be introduced using nucleophilic substitution or Michael addition under controlled pH and temperature (e.g., 40–60°C). Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (using ethanol/water mixtures) are critical to achieving >95% purity. Structural validation should combine LC-MS for molecular weight confirmation and NMR (¹H/¹³C) for functional group analysis .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Answer : Key techniques include:

  • FT-IR : To confirm the presence of carbamate (-NHCOO-) and cyano (-C≡N) groups via characteristic stretching frequencies (e.g., ~2250 cm⁻¹ for CN).
  • X-ray crystallography : For resolving the 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding between the carbamate and piperidine moieties). Single-crystal data collection at 298 K with a Bruker D8 Venture diffractometer is recommended .
  • Multinuclear NMR : ¹H NMR in DMSO-d₆ can reveal proton environments, while ¹³C NMR confirms carbon connectivity .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

  • Answer : For antioxidant activity, use DPPH radical scavenging assays with ascorbic acid as a positive control. For anti-inflammatory potential, employ LPS-induced TNF-α suppression in RAW 264.7 macrophages. Dose-response curves (10–100 µM) and IC₅₀ calculations are critical. Ensure replicates (n=3) and statistical validation (ANOVA, p<0.05) to mitigate variability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) elucidate reaction mechanisms involving this compound?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can map transition states and activation energies for key reactions (e.g., nucleophilic attacks on the acryloyl group). Solvent effects are modeled using the PCM framework. For molecular dynamics, simulate ligand-receptor binding in explicit water (AMBER force field) to predict bioactivity .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across cell lines?

  • Answer : Conduct a factorial design (2^k) to isolate variables like cell passage number, serum batch, or compound solubility. For example, a 2³ design (factors: cell density, incubation time, solvent DMSO%) with ANOVA post hoc tests identifies confounding variables. Cross-validate findings using orthogonal assays (e.g., ELISA vs. Western blot for cytokine quantification) .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining activity?

  • Answer : Perform SAR studies by systematically modifying the piperidinoamino or carbamate groups. For instance:

  • Replace the ethyl carbamate with a methyl group to reduce metabolic lability.
  • Introduce electron-withdrawing substituents (e.g., -CF₃) on the acryloyl moiety to improve oxidative stability.
  • Assess logP (via shake-flask method) and metabolic half-life (using hepatic microsomes) to prioritize candidates .

Q. What advanced separation techniques optimize the isolation of stereoisomers or degradation products?

  • Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol 90:10) resolves enantiomers. For degradation studies, hyphenate UPLC with high-resolution Q-TOF-MS to identify impurities (mass error <5 ppm). Accelerated stability testing (40°C/75% RH for 6 months) quantifies degradation kinetics .

Methodological Notes

  • Data Validation : Cross-reference spectroscopic data with PubChem/CAS entries to ensure consistency .
  • Ethical Compliance : Adhere to OECD guidelines for toxicity screening, especially given limited toxicological data on related cyanoacrylates .
  • Software Tools : Use COMSOL Multiphysics for reaction engineering simulations or Gaussian 16 for quantum mechanical analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.